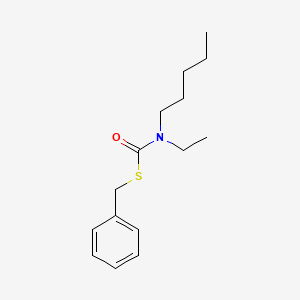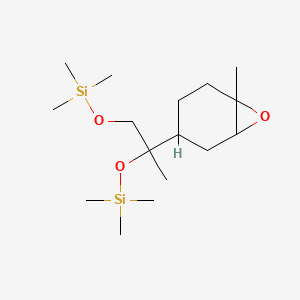
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane is a complex organosilicon compound. It features a unique bicyclic structure with an oxirane ring, making it an interesting subject for various chemical studies and applications. This compound is known for its stability and reactivity, which are essential for its use in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane typically involves multiple steps. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the oxabicyclo structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The final product is often purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学研究应用
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings due to its stability and reactivity.
作用机制
The mechanism by which Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. The trimethylsilyl groups provide stability and can be modified to introduce new functionalities, enhancing the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer chemistry.
7-Oxabicyclo[4.1.0]heptan-2-one:
Uniqueness
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its unique combination of an oxirane ring and trimethylsilyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
80267-13-6 |
|---|---|
分子式 |
C16H34O3Si2 |
分子量 |
330.61 g/mol |
IUPAC 名称 |
trimethyl-[2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)-1-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C16H34O3Si2/c1-15-10-9-13(11-14(15)18-15)16(2,19-21(6,7)8)12-17-20(3,4)5/h13-14H,9-12H2,1-8H3 |
InChI 键 |
MWGLMVMHXSGOQV-UHFFFAOYSA-N |
规范 SMILES |
CC12CCC(CC1O2)C(C)(CO[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
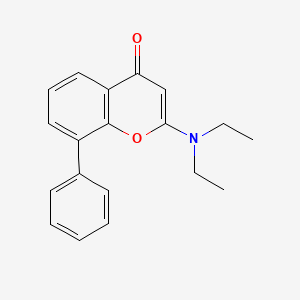
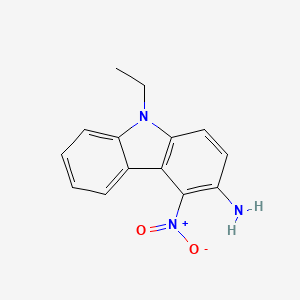


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
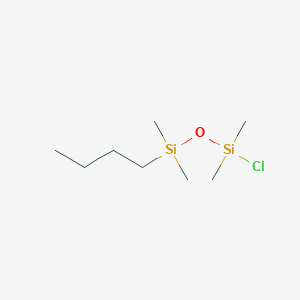
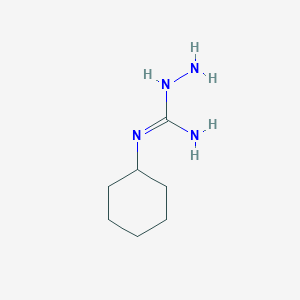
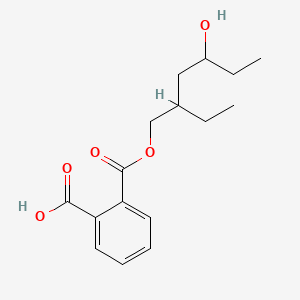
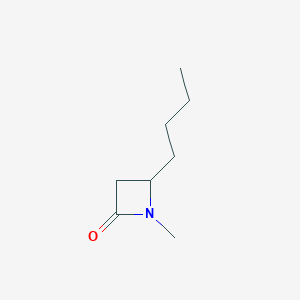
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)

